[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Overview
Description
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is an organic compound with the molecular formula C10H10N2O2 It features a phenyl ring substituted with a methanol group and a 5-methyl-1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound could interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that this compound may affect pathways related to microbial growth and survival.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that this compound may inhibit the growth of microbes, leading to their death.
Future Directions
Biochemical Analysis
Biochemical Properties
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins. For example, this compound can upregulate or downregulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular functions . For instance, the compound’s interaction with cytochrome P450 enzymes can alter their catalytic activity, impacting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects and can modulate specific biochemical pathways beneficially . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors such as NADPH and FAD is also critical for its metabolic processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol involves the reduction of methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate. The reaction is typically carried out using lithium borohydride in tetrahydrofuran as the reducing agent. The reaction mixture is cooled with ice and stirred for approximately 20 hours. After the reaction, the pH is adjusted to neutral using hydrochloric acid, and the product is extracted and purified through chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient purification processes, and implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reducing the oxadiazole ring.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]carboxylic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]carboxylic acid
- [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]amine
- [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]ethylamine
Uniqueness
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is unique due to the presence of both a methanol group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in synthetic chemistry and potential therapeutic applications .
Properties
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCEECIUZDIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427627 | |
Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-70-2 | |
Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852180-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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